A Technical Guide to Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, synthesis methodologies, and the scientific rationale behind its potential applications, particularly in the realm of drug development.
Core Compound Identification and Properties
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The specific substitution pattern of this molecule—an ethyl group at position 3, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 5—defines its unique chemical characteristics and reactivity.
Chemical Abstract Service (CAS) Number: 128537-26-8 [2]
The CAS number is the universally recognized unique identifier for this specific chemical substance.
Physicochemical and Computed Properties
A summary of the key properties of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | PubChem[2] |
| Molecular Weight | 182.22 g/mol | PubChem[2] |
| IUPAC Name | ethyl 3-ethyl-1-methylpyrazole-5-carboxylate | PubChem[2] |
| Canonical SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | PubChem[2] |
| InChI Key | LDRIQRYSIQKISI-UHFFFAOYSA-N | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Synthesis Methodology: N-Methylation of a Pyrazole Precursor
The synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is typically achieved through the N-methylation of its corresponding precursor, ethyl 3-ethyl-1H-pyrazole-5-carboxylate. A common challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the alkylation, as the pyrazole ring has two potentially reactive nitrogen atoms.
A documented method utilizes dimethyl carbonate as a greener methylating agent, avoiding the high toxicity of traditional reagents like dimethyl sulfate.[3] The reaction proceeds by first deprotonating the pyrazole ring with a strong base, such as sodium hydride (NaH), to generate a pyrazole anion. This anion then acts as a nucleophile, attacking the methyl group of dimethyl carbonate to yield the final N-methylated product.
The use of a catalytic amount of NaH is sufficient because the reaction generates a carbonate monoester anion, which is basic enough to deprotonate subsequent pyrazole molecules, thus sustaining the catalytic cycle.[3]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
Caption: Synthetic route for Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from methodologies described for the N-methylation of pyrazole rings.[3]
Materials:
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Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Dimethyl carbonate
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Anhydrous dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of ethyl 3-ethyl-1H-pyrazole-5-carboxylate in anhydrous DMF, add a catalytic amount of sodium hydride (e.g., 10-50 mol%).
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Add an excess of dimethyl carbonate (e.g., 3-8 molar equivalents).[3]
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Heat the reaction mixture to 80-140°C and stir for approximately 4 hours.[3]
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Carefully quench the reaction by adding water.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization to yield pure Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
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¹H NMR: To confirm the presence of the ethyl, methyl, and ethyl ester protons and the pyrazole ring proton.
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¹³C NMR: To identify all unique carbon atoms in the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ester.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, anti-obesity, and antianxiety properties.[1] The ester functionality on compounds like Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate serves as a versatile chemical handle for further derivatization, allowing for the synthesis of compound libraries for screening.[1]
Potential as a Synthetic Intermediate
The primary value of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in drug discovery lies in its role as a building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in drug molecules. Alternatively, the ester can be reduced to an alcohol for further functionalization.
Drug Discovery Workflow
The diagram below outlines a conceptual workflow for utilizing this compound in a drug discovery program.
